molecular formula C15H12FN3O2 B4591892 methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4591892
M. Wt: 285.27 g/mol
InChI Key: FUUKIKVJUNDDAP-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities. The presence of a fluorophenyl group enhances its biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves a multi-step process. One common method includes the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorobenzaldehyde under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and apoptotic pathways.

    Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces the expression of apoptosis markers such as cleaved caspase-3.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Methyl 5-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Methyl 5-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Uniqueness

Methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and durable therapeutic agent .

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-7-14-17-12(10-3-5-11(16)6-4-10)8-13(15(20)21-2)19(14)18-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUKIKVJUNDDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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